![molecular formula C16H22N4O2S B2734603 N-[(4-ethyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide CAS No. 476448-80-3](/img/structure/B2734603.png)
N-[(4-ethyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazole derivatives, including the one you’re asking about, are a class of heterocyclic compounds. They contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . These compounds are known to show versatile biological activities and can bind in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves reactions with various substituted benzene compounds . For example, phenacyl chloride derivatives can be prepared through Fridel Crafts acylation of mono or di-substituted benzene with chloroacetyl chloride, using aluminum trichloride as a strong Lewis acid catalyst .Molecular Structure Analysis
The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo various chemical reactions. For instance, the triflate derivative of a compound can undergo an SN2 displacement reaction with the anion of an azolone, followed by a ring-opening reaction with 1H-1,2,4-triazole .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on their specific structures. Generally, these compounds can form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications Research on similar compounds, such as thiazole and triazole derivatives, has demonstrated significant antimicrobial potential. For instance, the synthesis and antimicrobial screening of a series of compounds incorporating the thiazole ring have been elucidated, showing promising antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against several strains of fungi. This suggests that compounds like N-[(4-ethyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide could potentially be explored for antimicrobial applications due to structural similarities (Desai, Rajpara, & Joshi, 2013).
Antifungal and Antibacterial Activities Further studies into triazole derivatives have shown that these compounds possess antifungal and antibacterial activities. The synthesis, characterization, and antimicrobial studies of various triazolo-3-ones and their corresponding sulfones have been carried out, revealing that some derivatives exhibited significant antibacterial activity. This aligns with the potential for compounds like N-[(4-ethyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide to serve as a basis for developing new antimicrobial agents (Patil et al., 2010).
Enzyme Inhibition for Therapeutic Applications The exploration of triazole analogues for enzyme inhibitory activities has unveiled their potential in therapeutic applications. For example, certain triazole compounds have been synthesized and evaluated for their inhibition potential against key enzymes, showing good activity and suggesting a role in designing inhibitors for therapeutic use (Virk et al., 2018).
Herbicidal Activities Triazolinone derivatives, incorporating pharmacophores like cyclic imide and phenylurea, have been designed and synthesized, displaying herbicidal activities. These studies indicate that similar compounds could be investigated for their utility in agricultural applications, highlighting the versatile potential of triazole derivatives in both pharmaceutical and agricultural industries (Luo et al., 2008).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(4-ethyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-4-10-23-16-19-18-14(20(16)5-2)11-17-15(21)12-6-8-13(22-3)9-7-12/h6-9H,4-5,10-11H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWFMCMVKUOCPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1CC)CNC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-ethyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2734521.png)
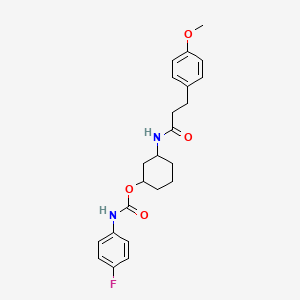

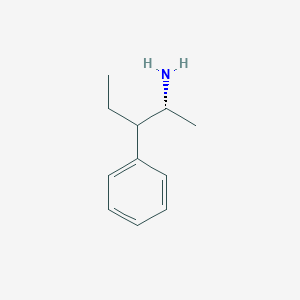
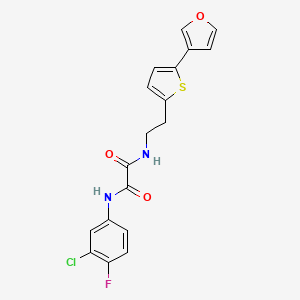
![{2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine](/img/structure/B2734529.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2734531.png)
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2734534.png)

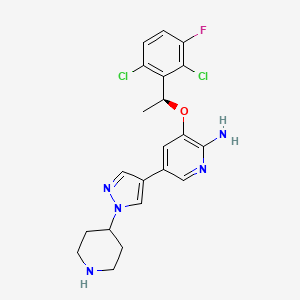
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2734539.png)
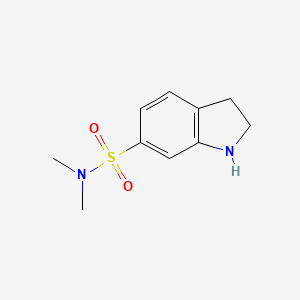

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide hydrochloride](/img/structure/B2734543.png)